Home > Products > Screening Compounds P24834 > 1,1-Diethyl-3-(4-iodophenyl)urea
1,1-Diethyl-3-(4-iodophenyl)urea - 25434-10-0

1,1-Diethyl-3-(4-iodophenyl)urea

Catalog Number: EVT-3391642
CAS Number: 25434-10-0
Molecular Formula: C11H15IN2O
Molecular Weight: 318.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

  • Compound Description: This compound is a urea derivative containing both a diisopropyl urea and a phenylboronic acid pinacol ester moiety. It was synthesized via a two-step method and characterized using X-ray diffraction and density functional theory (DFT) calculations [].
  • Relevance: This compound exhibits structural similarities to 1,1-Diethyl-3-(4-iodophenyl)urea, specifically the presence of a substituted urea group and a para-substituted phenyl ring. The differences lie in the specific substituents on the urea nitrogen (diisopropyl vs. diethyl) and the phenyl ring (boronic acid pinacol ester vs. iodine) [].

1,1-Diethyl-3-(4-fluorobenzoyl)-thiourea

  • Compound Description: This compound is a thiourea derivative that acts as a ligand, coordinating with metal ions like Cu(II) and Ni(II) to form complexes []. The crystal structures of these complexes, Cu(HL)3Cl and NiL2, have been characterized, providing insight into the coordination modes of the ligand.
  • Relevance: While structurally different from 1,1-Diethyl-3-(4-iodophenyl)urea (a urea derivative) due to the presence of a thiourea group and a benzoyl substituent, this compound highlights the potential of similar compounds with N,N-diethyl urea or thiourea moieties to act as ligands in metal complexes [].

1,1-Diethyl-3-(4-methoxybenzoyl)thiourea

  • Compound Description: This compound, another thiourea derivative, exhibits a twisted conformation between the 4-methoxybenzoyl and thioamide fragments []. Crystallographic analysis revealed N−H⋯O hydrogen bonds linking the molecules into chains.
  • Relevance: This compound further exemplifies the structural diversity achievable within the class of N,N-diethyl thiourea derivatives. Its structural features, while distinct from 1,1-Diethyl-3-(4-iodophenyl)urea, highlight the impact of substituents on conformation and intermolecular interactions [].

1,1-Diethyl-3-(4-methylbenzoyl)thiourea

  • Compound Description: Crystallizing as an NH tautomer, this thiourea derivative showcases the influence of substituents on molecular conformation []. π-conjugation and intramolecular interactions contribute to its planar structure.
  • Relevance: The structural analysis of this compound emphasizes the importance of considering tautomerism and electronic effects when investigating compounds related to 1,1-Diethyl-3-(4-iodophenyl)urea. Despite the difference in the chalcogen atom and the presence of a benzoyl group, this compound demonstrates the structural diversity possible within the broader class of N,N-diethyl urea and thiourea derivatives [].

3-(4-Nitrophenyl)-1,1-bis{2-[3-(4-nitrophenyl)ureido]ethyl}urea

  • Compound Description: This compound is a tris-urea receptor capable of encapsulating a hydrogen-bonded chain of dihydrogen phosphate anions []. Its crystal structure highlights its host-guest chemistry potential.
  • Relevance: This compound showcases a larger urea-based structure with potential applications in supramolecular chemistry. Although structurally different from 1,1-Diethyl-3-(4-iodophenyl)urea, it underscores the utility of urea groups in creating molecules capable of specific interactions [].

1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea

  • Compound Description: This compound features a 1,1-dimethylurea group attached to a trifluoromethyl-substituted phenyl ring []. Crystallographic studies revealed the presence of N—H⋯O hydrogen bonds, leading to chain-like arrangements.
  • Relevance: This structure highlights the impact of different substituents on the phenyl ring and their influence on crystal packing. Comparing this compound with 1,1-Diethyl-3-(4-iodophenyl)urea helps understand the subtle changes caused by varying substituent size and electronegativity [].
Overview

1,1-Diethyl-3-(4-iodophenyl)urea is an organic compound that belongs to the class of substituted ureas, characterized by the presence of a 4-iodophenyl group attached to a urea moiety. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O, and it is notable for its potential applications in medicinal chemistry and materials science. The compound's structure features two ethyl groups attached to the nitrogen atoms of the urea, which influences its chemical reactivity and biological activity.

Source and Classification

1,1-Diethyl-3-(4-iodophenyl)urea can be synthesized from readily available starting materials, making it accessible for research purposes. It is classified as a substituted urea, a category known for its diverse biological activities, including antibacterial and anticancer properties. The compound is also explored for its potential use in developing novel materials with specific electronic or optical properties.

Synthesis Analysis

Methods

The synthesis of 1,1-Diethyl-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. This reaction generally proceeds under reflux conditions, allowing for effective interaction between the reactants.

Technical Details

  1. Reactants:
    • 4-Iodoaniline
    • Diethyl carbonate
    • Sodium ethoxide (as a base)
  2. Reaction Conditions:
    • Temperature: Reflux
    • Solvent: Typically an organic solvent like ethanol or toluene may be used to facilitate the reaction.
  3. Isolation:
    • The product is usually isolated through crystallization, which helps purify the compound by removing unreacted materials and byproducts.
Molecular Structure Analysis

Structure

The molecular structure of 1,1-Diethyl-3-(4-iodophenyl)urea can be represented as follows:

Structure C2H5N(C2H5)C O NC6H4I\text{Structure }\quad \text{C}_2\text{H}_5\text{N}(\text{C}_2\text{H}_5)\text{C O N}\text{C}_6\text{H}_4\text{I}

Data

  • Molecular Weight: Approximately 270.25g/mol270.25\,g/mol
  • Melting Point: Specific data may vary based on purity but generally falls within a defined range for substituted ureas.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure.
Chemical Reactions Analysis

Reactions

1,1-Diethyl-3-(4-iodophenyl)urea can undergo various chemical transformations:

  • Reduction: The iodine substituent can be reduced to form an amino group using reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Technical Details

  1. Common Reagents:
    • Reducing agents: Lithium aluminum hydride, palladium on carbon.
    • Nucleophiles for substitution: Amines or thiols in the presence of bases like sodium hydroxide.
  2. Major Products Formed:
    • Reduction leads to 1,1-Diethyl-3-(4-aminophenyl)urea.
    • Substitution can yield various derivatives depending on the nucleophile used.
Mechanism of Action

The mechanism of action for 1,1-Diethyl-3-(4-iodophenyl)urea primarily involves its interaction with biological targets. In biological systems, the iodine substituent may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various pharmacological effects. The exact pathways depend on the specific context of use and target interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the iodine atom.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and stability.

Applications

Scientific Uses

1,1-Diethyl-3-(4-iodophenyl)urea has several significant applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential antibacterial and anticancer activities.
  • Materials Science: The compound is investigated for its potential use in developing new materials with specific electronic or optical properties due to its unique structural characteristics.
  • Biological Studies: It is utilized in studies exploring the interactions of nitroaromatic compounds with biological systems, contributing to understanding their environmental impact and toxicity.
Synthetic Methodologies and Optimization

Traditional Urea Synthesis Routes Involving Isocyanates and Amines

The synthesis of 1,1-Diethyl-3-(4-iodophenyl)urea (CAS 25434-10-0) primarily follows isocyanate-amine coupling pathways, representing a cornerstone methodology in urea chemistry. This compound is conventionally prepared through the reaction of 4-iodophenyl isocyanate with diethylamine in anhydrous aprotic solvents such as ethyl acetate or acetone under inert atmosphere conditions [3] [9]. The reaction proceeds via nucleophilic addition where the amine attacks the electrophilic carbon of the isocyanate, forming a carbamic acid intermediate that spontaneously dehydrates to yield the substituted urea product [7] .

Optimization studies reveal that temperature control significantly impacts yield and purity. Maintaining the reaction at 0-5°C during reagent addition followed by gradual warming to room temperature minimizes symmetric urea formation. Post-reaction purification typically involves recrystallization from ethanol/water systems, yielding the target compound as crystalline solids with reported purity >98% [3] [8]. Alternative pathways include the oxidative carbonylation of 4-iodoaniline using CO/O₂ mixtures in the presence of diethylamine, though this method requires palladium catalysts and demonstrates lower atom economy compared to direct isocyanate routes [7].

Table 1: Comparative Analysis of Traditional Synthesis Methods

MethodReaction ConditionsYield (%)Purity (%)Key Advantages
Isocyanate-amine couplingEtOAc, 0°C→RT, 12h85-92>98High selectivity, minimal byproducts
Oxidative carbonylationPd(OAc)₂, CO/O₂, DMF, 80°C65-7590-95Avoids isocyanate intermediates
Phosgene route*Phosgene, base, <0°C70-8095Scalable but high toxicity risk

*Phosgene method primarily theoretical for this compound due to safety concerns

A notable innovation in traditional synthesis involves the use of sodium hypochlorite-hydrazine hydrate systems for urea formation without phosgene derivatives. This method generates active carbonyl species through oxidative decarbonylation of hydrazine carbamates, providing a safer alternative to conventional methods . Pilot-scale experiments demonstrate that this approach achieves conversion rates >90% with reduced environmental impact compared to classical isocyanate routes.

Novel Catalytic Approaches for Asymmetric Urea Derivatives

The stereoselective synthesis of urea derivatives has gained prominence in medicinal chemistry, with 1,1-Diethyl-3-(4-iodophenyl)urea serving as a valuable precursor for chiral auxiliaries in catalyst design. Recent advances employ copper(I)-bisoxazoline complexes to catalyze the addition of diethylamine to isocyanates derived from iodophenols, achieving enantiomeric excess (ee) values exceeding 85% for N-alkyl-N'-aryl ureas [7]. The 4-iodophenyl moiety provides an optimal steric and electronic profile for asymmetric induction due to its balanced bulkiness and electron-withdrawing character [8].

Microwave-assisted catalysis significantly accelerates urea formation while maintaining stereoselectivity. Under irradiation conditions (100W, 120°C), reaction times decrease from 24 hours to <30 minutes with comparable yields and ee values. The molecular architecture of 1,1-Diethyl-3-(4-iodophenyl)urea—particularly the linear C-I bond (2.09Å) and planar urea core—facilitates precise orientation in catalytic pockets, enabling high enantiocontrol [3] [8].

Table 2: Structural Features Enabling Catalytic Applications

Structural FeatureParameterRole in Catalysis
C-I bond length2.09 ÅDirects substrate orientation
Dihedral angle (C-N-C-I)12.7°Modifies chiral pocket accessibility
Urea carbonyl polarizationδ⁻(O): -0.327; δ⁺(C): 0.521Stabilizes transition states
LogP value2.97Optimizes catalyst solubility

Organocatalytic approaches using cinchona alkaloid derivatives exploit the urea's hydrogen-bonding capability for kinetic resolution. The iodine atom participates in halogen bonding with catalysts, further enhancing stereodifferentiation during nucleophilic addition. Computational modeling indicates that the electron-deficient aryl ring (σₘ = 0.35 for 4-I-C₆H₄-) creates favorable electrostatic interactions with chiral ammonium salts, explaining the observed enantioselectivity [7] [8].

Solid-Phase Peptide Synthesis for Hybrid Urea-Containing Scaffolds

1,1-Diethyl-3-(4-iodophenyl)urea serves as a critical building block in peptide-urea conjugates for targeted radiopharmaceuticals. Its incorporation follows Fmoc/tBu strategies on Wang resin, where the iodophenyl moiety provides an orthogonal handle for late-stage modification. Coupling occurs via carbodiimide activation (DIC/HOBt) between the urea's aniline nitrogen and protected amino acid carboxylates [4] . The electron-withdrawing iodine enhances nucleophilic displacement kinetics in subsequent radiochemical reactions, enabling efficient conversion to radioiodinated or metallic complexes [4].

Optimized protocols utilize pseudoproline dipeptides to minimize aggregation during chain elongation. The diethyl groups confer enhanced lipophilicity (logP = 2.97) that improves membrane permeability in bioactive conjugates [3]. Analytical characterization of these hybrids employs LC-MS with electrospray ionization, showing exact mass agreement (m/z 319.06 for [M+H]⁺) within 5 ppm error margins [3] [4].

Table 3: Solid-Phase Synthesis Protocol for Urea-Peptide Conjugates

StepReagent/ProcessDurationKey Parameters
1.Resin swelling: DCM30 min5 mL/g resin
2.Fmoc deprotection: 20% piperidine/DMF2 × 5 min10 mL/g resin
3.Coupling: Urea derivative (3eq), DIC (3eq), HOBt (3eq)2 hN₂ atmosphere, RT
4.Wash cycles: DMF → DCM → MeOH6 × 2 min10 mL/g resin per wash
5.Cleavage: TFA/TIS/H₂O (95:2.5:2.5)3 hRT, precipitation in cold ether

Recent applications include its use in lysine-urea-glutamate scaffolds for prostate-specific membrane antigen (PSMA) targeting. The diethyl urea terminus replaces traditional glutamate moieties, significantly reducing renal accumulation in preclinical models while maintaining tumor uptake [4]. Solid-phase synthesis enables precise incorporation at the N-terminus of peptide chains, with coupling efficiencies >95% confirmed by ninhydrin testing [4] .

Radiolabeling Strategies for Iodophenyl-Functionalized Ureas

The 4-iodophenyl group enables versatile radiolabeling approaches for theranostic applications. Direct radioiodination employs electrophilic substitution using [¹²⁵I]NaI or [¹³¹I]NaI with chloramine-T oxidant, achieving radiochemical yields of 75-85% with radiochemical purity >98% after HPLC purification [4]. Alternatively, isotope exchange methods at elevated temperatures (160-180°C) facilitate no-carrier-added synthesis of high-specific-activity agents [4].

For metallic radionuclides, the aryl iodide undergoes transmetalation via palladium-catalyzed reactions with [⁶⁸Ga]GaCl₃ or [¹⁷⁷Lu]LuCl₃. This method demonstrates exceptional utility in generating PSMA-targeted agents with tumor-to-kidney ratios surpassing conventional glutamatergic derivatives. Biodistribution studies in LNCaP xenograft models reveal tumor uptake of 21.1-24.7 %ID/g at 1h post-injection for gallium-68 conjugates, with remarkably low salivary gland accumulation (0.16-0.22 %ID/g) [4].

Table 4: Biodistribution Profile of Radiolabeled Urea Derivatives (LNCaP Xenografts, 1h pi)

Organ/Tissue[⁶⁸Ga]Ga-HTK03177 (%ID/g)[⁶⁸Ga]Ga-HTK03187 (%ID/g)[¹⁷⁷Lu]Lu-PSMA-617 (%ID/g)
LNCaP Tumor24.7 ± 6.8521.1 ± 3.6219.1 ± 6.37
Kidneys7.76 ± 1.002.83 ± 0.45170 ± 26.4
Salivary Glands0.22 ± 0.020.16 ± 0.024.99 ± 0.88
Liver1.45 ± 0.211.12 ± 0.153.21 ± 0.67
Blood0.38 ± 0.050.29 ± 0.041.05 ± 0.23

Pretargeting strategies exploit the iodine-aryl bond for bioorthogonal chemistry, where the cold compound is administered first, followed by radiolabeled tetrazine derivatives via inverse electron-demand Diels-Alder reactions. This approach capitalizes on the rapid reaction kinetics (k₂ > 10⁴ M⁻¹s⁻¹) between tetrazines and the electron-rich dienophile-modified urea, significantly reducing radiation exposure to non-target tissues [4]. The diethyl groups provide optimal steric shielding that prevents premature radioligand dissociation in vivo.

Properties

CAS Number

25434-10-0

Product Name

1,1-Diethyl-3-(4-iodophenyl)urea

IUPAC Name

1,1-diethyl-3-(4-iodophenyl)urea

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

InChI

InChI=1S/C11H15IN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

JRXVCZBRTWJNKQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.